molecular formula C15H20FNO3S B2826336 8-(4-fluoro-3-methylbenzenesulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane CAS No. 2176269-78-4

8-(4-fluoro-3-methylbenzenesulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane

Cat. No.: B2826336
CAS No.: 2176269-78-4
M. Wt: 313.39
InChI Key: AQPXACRGMRVUFE-UHFFFAOYSA-N
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Description

8-(4-fluoro-3-methylbenzenesulfonyl)-3-methoxy-8-azabicyclo[321]octane is a complex organic compound featuring a bicyclic structure with a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-fluoro-3-methylbenzenesulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common approach is the intramolecular [3 + 2] nitrone cycloaddition reaction, which is highly regio- and diastereoselective. This method involves the reaction of vinylogous carbonates with N-substituted hydroxylamine hydrochlorides under catalyst-free conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-(4-fluoro-3-methylbenzenesulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

8-(4-fluoro-3-methylbenzenesulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane has significant potential in various scientific research applications:

Mechanism of Action

The mechanism of action of 8-(4-fluoro-3-methylbenzenesulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into binding sites on proteins or enzymes, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with similar structural features.

    Bicyclo[3.3.0]octane: A related compound with a different ring fusion pattern.

Uniqueness

8-(4-fluoro-3-methylbenzenesulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane is unique due to its specific substitution pattern and the presence of a sulfonyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in scientific research and industry .

Properties

IUPAC Name

8-(4-fluoro-3-methylphenyl)sulfonyl-3-methoxy-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO3S/c1-10-7-14(5-6-15(10)16)21(18,19)17-11-3-4-12(17)9-13(8-11)20-2/h5-7,11-13H,3-4,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQPXACRGMRVUFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2C3CCC2CC(C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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